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Compound of Interest

Compound Name: Ethyl 3-chloro-4-formylbenzoate

Cat. No.: B1427695 Get Quote

An In-depth Technical Guide to Ethyl 3-chloro-4-formylbenzoate: Structure, Synthesis, and

Applications in Chemical Research

Executive Summary
Ethyl 3-chloro-4-formylbenzoate is a trifunctional aromatic compound of significant interest to

the chemical, pharmaceutical, and materials science sectors. Possessing an ethyl ester, a

chloro group, and a formyl (aldehyde) substituent on a benzene ring, this molecule serves as a

highly versatile synthetic intermediate or building block.[1] Its strategic arrangement of

functional groups allows for orthogonal chemical transformations, making it a valuable

precursor for the synthesis of complex molecular architectures, including pharmacologically

active agents and functional materials. This guide provides a comprehensive technical

overview of its structure, nomenclature, physicochemical properties, a detailed synthetic

protocol, and an exploration of its chemical reactivity and applications, particularly within the

context of drug discovery.

Chemical Identity and Nomenclature
The precise identification and naming of a chemical entity are fundamental for scientific

communication and reproducibility. Ethyl 3-chloro-4-formylbenzoate is a substituted benzene

derivative whose nomenclature and structure are defined by the International Union of Pure

and Applied Chemistry (IUPAC) system.
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The IUPAC name for the compound is ethyl 3-chloro-4-formylbenzoate. This name is derived

by identifying the principal functional group, the ethyl benzoate ester, as the parent structure.

The substituents on the benzene ring are then named and numbered accordingly, with the

carbon atom attached to the ester group designated as position 1.

The chemical structure is as follows:

Parent Structure: Benzoic acid, ethyl ester.

Substituents: A chlorine atom at position 3 and a formyl group (-CHO) at position 4.

Key Identifiers
Quantitative data and identifiers are crucial for procurement, regulatory compliance, and

database searches.

Identifier Value Source

CAS Number 1465327-51-8 [1]

Molecular Formula C₁₀H₉ClO₃ [1]

Molecular Weight 212.63 g/mol [1]

InChI Key
YOTMXQXNGDJWDW-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its

solubility, and its appropriate handling and storage conditions. While extensive experimental
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data for this specific molecule is not widely published, its properties can be reliably predicted

based on its structure and data from closely related analogs.

Property Value / Description Reference / Rationale

Appearance
Expected to be a white to off-

white solid.

Based on analogous

substituted benzoates.

Melting Point
Not specified in provided

search results.
-

Boiling Point
Not specified in provided

search results.

High boiling point expected

due to molecular weight and

polarity.

Solubility

Expected to be soluble in

common organic solvents

(e.g., ethyl acetate,

dichloromethane, methanol)

and sparingly soluble in water.

Polarity of ester and aldehyde

groups balanced by aromatic

ring.

Synthesis and Mechanism
The synthesis of Ethyl 3-chloro-4-formylbenzoate is critical for its availability as a research

chemical. A robust and scalable synthetic route is paramount. While a direct synthesis for the

ethyl ester was not detailed in the provided literature, a highly analogous and industrially

relevant method for its methyl ester counterpart provides a strong foundation for a reliable

protocol.

Exemplary Synthetic Protocol: Palladium-Catalyzed
Carbonylation
This method adapts the well-established palladium-catalyzed carbonylation of aryl halides. The

following protocol is based on the synthesis of the methyl ester analog, substituting methanol

with ethanol.[2] The starting material, 4-bromo-2-chlorobenzaldehyde, is commercially available

and provides the necessary aldehyde and chloro functionalities.

Reaction Scheme:
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4-bromo-2-chlorobenzaldehyde + CO + Ethanol ---(Pd Catalyst, Base)--> Ethyl 3-chloro-4-
formylbenzoate

Step-by-Step Protocol:

Reactor Setup: To a 500-mL round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and gas inlet, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.0

equiv.).

Solvent and Reagents: Add anhydrous ethanol (300 mL), [1,1'-

bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 6.68 g, 9.13 mmol, 0.10

equiv.), and triethylamine (27.7 g, 274 mmol, 3.0 equiv.).

Carbon Monoxide Introduction: Purge the flask with carbon monoxide (CO) gas and maintain

a CO atmosphere (typically via a balloon or a controlled inlet).

Reaction: Heat the resulting solution to 60°C and stir overnight. The reaction progress can

be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Workup: After the reaction is complete, cool the mixture to room temperature and

concentrate it under reduced pressure to remove the ethanol.

Purification: Purify the resulting residue by column chromatography on silica gel, using a

gradient of ethyl acetate in petroleum ether (e.g., starting from 15:85) to isolate the final

product.

Mechanistic Insights & Causality
The choice of a palladium catalyst is crucial for this transformation. The Pd(dppf)Cl₂ complex is

an efficient catalyst for carbonylation reactions due to its stability and the ability of the dppf

ligand to promote the necessary oxidative addition and reductive elimination steps of the

catalytic cycle. Triethylamine acts as a base to neutralize the hydrogen bromide (HBr) formed

during the reaction, driving the equilibrium towards the product. Ethanol serves as both the

solvent and the nucleophile that traps the acyl-palladium intermediate to form the ethyl ester.

Visualization: Synthesis Workflow
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Reactants & Reagents

Process

Product

4-bromo-2-chlorobenzaldehyde
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Aldehyde Reactivity Ester Reactivity Chloro Reactivity

Ethyl 3-chloro-4-formylbenzoate

Secondary Amine Derivative

1. R₂NH
2. NaBH(OAc)₃

Alkene Derivative

Ph₃P=CHR

Di-Carboxylic Acid Derivative

KMnO₄

Carboxylic Acid Derivative

NaOH, H₂O

Bi-aryl Derivative

Ar-B(OH)₂
Pd Catalyst

Amide Derivative

1. SOCl₂
2. RNH₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1427695?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

